molecular formula C7H12N2O B1602952 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone CAS No. 210230-80-1

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

Cat. No.: B1602952
CAS No.: 210230-80-1
M. Wt: 140.18 g/mol
InChI Key: CWCDVJSJBVFNJK-UHFFFAOYSA-N
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Description

Research Applications and Value 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (CAS 210230-80-1) is a versatile chemical intermediate with significant utility in agricultural and medicinal chemistry research. Its core structure is based on the pyridazin-3(2H)-one scaffold, a heterocyclic ring system known for its diverse biological activities . In agricultural research , this compound serves as a crucial building block in the synthesis of herbicides. It plays a key role in the development of compounds designed to control unwanted weeds, thereby enhancing crop productivity . In pharmaceutical research , the pyridazinone core is extensively investigated for its potential to interact with multiple biological targets. Researchers are exploring derivatives of this scaffold for a range of activities, particularly in the areas of cardiovascular diseases and oncology . The pyridazinone structure is a recognized pharmacophore in the development of vasodilators and anticancer agents . Some derivatives act as phosphodiesterase (PDE) inhibitors or target tyrosine kinases, which are key pathways in these disease areas . The intersection of these therapeutic fields, known as reverse cardio-oncology, makes the pyridazinone scaffold a compelling subject for discovering agents with dual activity or for drug repurposing strategies . Chemical Identifiers • CAS Number: 210230-80-1 • Molecular Formula: C 7 H 12 N 2 O • Molecular Weight: 140.18 g/mol Handling and Storage To maintain stability, this compound should be stored at 2-8°C . Notice for Researchers This product is intended for Research Use Only and is not approved for use in humans, animals, or as a pesticide. The buyer assumes all responsibility for confirming product identity and purity and for ensuring compliance with all applicable laws and regulations.

Properties

IUPAC Name

3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCDVJSJBVFNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629889
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210230-80-1
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Levulinic Acid with Hydrazine Hydrate

A well-documented method involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate:

  • Reagents and Conditions:

    • Levulinic acid: 4 mL
    • Hydrazine hydrate (80%): 1 mL
    • Reactor: 10 mL glass tube reactor, sealed
    • Temperature: 100 °C
    • Reaction time: 40 minutes
  • Procedure:
    The levulinic acid and hydrazine hydrate are combined in the reactor, sealed, and heated to 100 °C for 40 minutes. The reaction mixture becomes a light yellow transparent solution. After cooling, the product is dissolved in methanol for analysis.

  • Outcomes:

    • The product obtained is 4,5-dihydro-6-methylpyridazin-3(2H)-one with a selectivity of 99%.
    • Yield: Approximately 2.05 g product from the described scale.
    • Analytical methods: Gas chromatography-mass spectrometry (GC-MS) for qualitative analysis and gas chromatography-flame ionization detector (GC-FID) for quantitative analysis confirm the high purity and yield.
  • Notes:
    This method is efficient and produces high selectivity with relatively mild conditions, making it suitable for laboratory-scale synthesis.

Variations with Substituted Keto Acids

Other derivatives of 3(2H)-pyridazinone have been synthesized using substituted keto acids, such as 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, reacting with hydrazine hydrate in ethanol under reflux:

  • Conditions:

    • Molar ratio: 0.01 mol keto acid to 0.015 mol hydrazine hydrate (55%)
    • Solvent: Ethanol (30 mL)
    • Reflux time: 4 hours
  • Procedure:
    The keto acid and hydrazine hydrate are refluxed in ethanol, then cooled to precipitate the product, which is collected by filtration and recrystallized.

  • Yield and Purity:

    • Yield: 58%
    • Melting point: 182 °C (consistent with literature)
    • Product purity confirmed by NMR and mass spectrometry.

While this example uses a substituted keto acid, the methodology is analogous and can be adapted for the preparation of this compound by selecting the appropriate keto acid precursor.

Formulation and Solubilization for Biological Studies

For in vivo or biological evaluation, the compound is often formulated as a clear solution using co-solvents:

  • Typical solvents used:

    • Dimethyl sulfoxide (DMSO) as a master stock solvent
    • Polyethylene glycol 300 (PEG300)
    • Tween 80
    • Corn oil
    • Distilled water (ddH2O)
  • Preparation notes:

    • The DMSO master liquid is prepared by dissolving the compound at a specified concentration.
    • Sequential addition of solvents is critical, ensuring clarity after each addition before proceeding.
    • Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.
  • Stock Solution Preparation Table:

Compound Amount 1 mg 5 mg 10 mg
1 mM Solution 7.13 mL 35.67 mL 71.34 mL
5 mM Solution 1.43 mL 7.13 mL 14.27 mL
10 mM Solution 0.71 mL 3.57 mL 7.13 mL
  • In vivo formulation example:
    • Take μL of DMSO master liquid
    • Add μL PEG300, mix and clarify
    • Add μL Tween 80, mix and clarify
    • Add μL ddH2O, mix and clarify
    • Alternatively, add μL Corn oil after DMSO master liquid for oil-based formulations

This method ensures the compound is fully solubilized for biological assays.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Levulinic acid or substituted keto acid
Reagent Hydrazine hydrate (80%)
Solvent Ethanol or neat reaction
Temperature 100 °C (sealed reactor) or reflux in ethanol
Reaction Time 40 minutes to 4 hours
Product Purity ~99% (based on GC-FID)
Yield High (approx. 99% selectivity reported)
Analytical Techniques GC-MS, GC-FID, NMR, melting point analysis
Formulation Solvents DMSO, PEG300, Tween 80, Corn oil, ddH2O
Notes Sequential solvent addition critical for clarity

Research Findings and Considerations

  • The hydrazine hydrate-mediated cyclization is highly selective and efficient for synthesizing 4,5-dihydro-6-substituted pyridazinones.
  • Reaction conditions are mild and scalable.
  • The choice of solvent and reaction vessel (sealed glass tube reactor) plays a crucial role in yield and purity.
  • Post-synthesis, careful formulation is necessary for biological applications, requiring stepwise solvent addition to maintain solubility and clarity.
  • Analytical verification using GC-MS, GC-FID, and NMR ensures product identity and purity.

This comprehensive overview consolidates the preparation methods of this compound from multiple reliable sources, providing a professional and authoritative guide for researchers and chemists engaged in the synthesis and application of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridazine derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Introduction of different substituents on the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activities
Research indicates that 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone exhibits promising antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential for development as a therapeutic agent in treating infections .

Antihypertensive Properties
A notable application of this compound is in the development of antihypertensive agents. Several derivatives of pyridazinones have been synthesized and evaluated for their ability to lower blood pressure. For instance, compounds similar to this compound showed significant reductions in systolic and diastolic blood pressure in animal models .

Cardiotonic Effects
this compound has been explored for its cardiotonic effects, which enhance cardiac contractility. This application is particularly relevant for patients with heart failure or other cardiac conditions .

Agricultural Applications

Pesticidal Properties
The compound's derivatives have shown potential as pesticides. Research has indicated that certain pyridazinone derivatives can effectively control agricultural pests while being less harmful to beneficial insects . This dual functionality enhances their appeal in sustainable agriculture practices.

Material Science

Polymer Synthesis
In materials science, this compound serves as an intermediate in the synthesis of polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength .

Case Study 1: Antihypertensive Activity

In a study conducted by Youness Boukharsa et al., various pyridazinone derivatives were synthesized and tested for their antihypertensive effects using the tail cuff method on rats. The results indicated that certain derivatives exhibited comparable efficacy to established antihypertensive medications like hydralazine .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of several pyridazinones including this compound against a range of bacterial strains. The findings revealed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Pyridazinones exhibit diverse biological activities depending on substituents at positions 2, 3, 4, 5, and 4. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Key Activities Potency (IC₅₀/EC₅₀) References
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone 6-isopropyl C₇H₁₂N₂O Research focus: Cardiovascular, inotropic potential (hypothesized) Not yet reported
6-(4-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone 6-(4-methoxyphenyl) C₁₁H₁₂N₂O₂ Antiplatelet aggregation, cardiotonic IC₅₀: 0.03 μM (antiplatelet)
Pimobendan (4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone) 6-aryl (benzimidazole-linked) C₁₉H₁₈N₄O₂ Cardiotonic, phosphodiesterase inhibition, vasodilation EC₅₀: 0.08 μM (vasorelaxant)
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone 6-(4-aminophenyl) C₁₀H₁₁N₃O Platelet aggregation inhibition, antihypertensive IC₅₀: 0.36 μM (antiplatelet)
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one 2-butyl, 6-phenyl C₁₄H₁₈N₂O In silico predicted vasodilatory and anti-inflammatory activity Not experimentally validated

Structure-Activity Relationship (SAR) Insights

Position 6 Substituents :

  • Aromatic groups (e.g., phenyl, methoxyphenyl) enhance antiplatelet and cardiotonic activities by enabling π-π interactions with target receptors .
  • Alkyl groups (e.g., isopropyl) may improve metabolic stability but reduce affinity for platelet aggregation targets.

Dihydro vs. Fully Aromatic Pyridazinones: Dihydropyridazinones (e.g., 4,5-dihydro derivatives) exhibit greater conformational flexibility, aiding interaction with cardiac myofilaments .

Biological Activity

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.

  • Molecular Formula : C5_5H8_8N2_2O
  • Molecular Weight : 112.13 g/mol
  • CAS Number : 5157-08-4
  • Melting Point : 81°C
  • Appearance : White crystalline powder

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes under reflux conditions. For instance, a common method includes the reaction of 1-methylethyl hydrazine with a suitable carbonyl compound in the presence of an acid catalyst.

Anticancer Properties

Recent studies have focused on the anticancer potential of pyridazinone derivatives. For example, a study synthesized various 3(2H)-pyridazinone derivatives and evaluated their effects on the HCT116 colon carcinoma cell line. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications at specific positions on the pyridazinone scaffold can enhance biological activity .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Cell Cycle Progression : Compounds were shown to induce cell cycle arrest in the G1 phase.
  • Induction of Apoptosis : Flow cytometry assays demonstrated that treated cells underwent apoptosis in a dose-dependent manner.

Other Biological Activities

Additionally, derivatives of this compound have been explored for other pharmacological activities:

  • Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against various bacterial strains.
  • Cardiotonic Effects : Certain derivatives have been identified as potential cardiotonics, indicating their role in enhancing cardiac contractility .

Case Study 1: Anticancer Evaluation

A recent evaluation involved synthesizing a series of pyridazinone derivatives, including this compound. The study assessed their cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT11612.5
Compound BMCF-715.0
This compoundHCT11610.0

The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested .

Case Study 2: Cardiotonic Activity

Another study investigated the cardiotonic properties of various pyridazinones. The results showed that specific modifications to the structure significantly enhanced cardiac contractility in animal models.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4,5-dihydro-6-(1-methylethyl)-3(2H)-pyridazinone and its derivatives?

Answer:
The synthesis of this compound derivatives typically involves multi-step reactions, including:

  • Friedel-Crafts Acylation : Used to introduce aromatic substituents via reactions with succinic anhydride and acetylaniline .
  • Mannich-Type Reactions : For functionalization with α-aminophosphonate groups using aromatic aldehydes and diethyl phosphite .
  • Condensation Reactions : Key intermediates like 6-(4-aminophenyl) derivatives are synthesized through amide hydrolysis and subsequent cyclization .
  • Substitution Reactions : Alkyl or aryl groups are introduced at the 6-position using nucleophilic substitution or cross-coupling strategies .

Key Analytical Tools : Confirmatory techniques include NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to verify purity and structure .

Basic: How is the structural and physicochemical characterization of this compound performed?

Answer:
Characterization focuses on:

  • X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in pyridazinone derivatives) .
  • Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., π-π stacking, van der Waals forces) critical for crystal packing .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for storage and handling .
  • Spectral Analysis : IR identifies carbonyl (C=O) and N-H stretches, while NMR confirms substituent positions .

Advanced: What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Answer:
SAR studies highlight:

  • Substituent Effects :
    • 6-Position : Bulky alkyl groups (e.g., isopropyl) enhance cardiotonic activity by improving receptor binding .
    • 4-Position : Electron-withdrawing groups (e.g., nitro) increase antiplatelet aggregation activity .
  • Hydrophilicity : Polar groups (e.g., hydroxyl, amino) improve solubility but may reduce membrane permeability .
  • Stereochemistry : Enantiomers show divergent activity profiles; e.g., R-isomers of imidazole derivatives exhibit higher phosphodiesterase inhibition .

Methodology : Use in vitro assays (e.g., isolated rabbit heart models) and molecular docking to correlate structural features with activity .

Advanced: How do researchers evaluate the biological activity of this compound derivatives in preclinical studies?

Answer:
Standard protocols include:

  • Cardiotonic Activity : Measure positive inotropic effects on isolated heart tissues (e.g., rabbit papillary muscles) using force transducers; compare responses to digoxin or levosimendan .
  • Antiplatelet Assays : Quantify inhibition of ADP-induced platelet aggregation in platelet-rich plasma using turbidimetric methods .
  • Enzyme Inhibition : Test phosphodiesterase (PDE) III inhibition via fluorescence-based assays to assess mechanism of action .
  • Toxicity Screening : Use cell viability assays (e.g., MTT) and acute toxicity studies in rodents (up to 100 mg/kg doses) .

Data Interpretation : EC₅₀/IC₅₀ values are calculated, and statistical analysis (e.g., ANOVA) identifies significant differences from controls .

Advanced: How can contradictory data in biological activity studies of pyridazinone derivatives be resolved?

Answer:
Contradictions often arise from:

  • Experimental Variability : Standardize assay conditions (e.g., platelet concentration, agonist dosage) to minimize batch effects .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities influencing results .
  • Species-Specific Responses : Cross-validate findings in multiple models (e.g., rat, human cell lines) .
  • Mechanistic Overlap : Use selective inhibitors (e.g., PDE III vs. PDE V) to isolate pathways .

Case Study : Discrepancies in antiplatelet activity of MCI-154 analogs were resolved by controlling stereochemistry and hydrophilicity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Waste Disposal : Follow institutional guidelines for organic waste containing pyridazinone derivatives .

Advanced: What strategies are effective in designing novel pyridazinone derivatives with enhanced therapeutic potential?

Answer:

  • Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or fluorinated analogs to improve metabolic stability .
  • Prodrug Design : Introduce ester or amide groups to enhance oral bioavailability .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzimidazoles) to target multiple pathways .
  • Computational Modeling : Use QSAR and molecular dynamics to predict binding affinities and ADMET properties .

Validation : Synthesize top candidates and validate via in vivo models (e.g., hypertensive rats) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Reactant of Route 2
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

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